

Thermodynamic properties of (2-Chlorophenyl)(cyclopentyl)methanol

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: (2-Chlorophenyl)
(cyclopentyl)methanol

Cat. No.: B7844791

[Get Quote](#)

Abstract

(2-Chlorophenyl)(cyclopentyl)methanol is a molecule of interest in pharmaceutical development, and a thorough understanding of its thermodynamic properties is crucial for process optimization, formulation design, and ensuring drug efficacy and safety. This guide provides a comprehensive overview of the key thermodynamic parameters, the experimental techniques used for their determination, and the theoretical frameworks for their prediction. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with practical insights, explaining the "why" behind experimental choices and ensuring a self-validating approach to data generation.

Introduction: The Thermodynamic Landscape in Drug Development

The journey of a drug molecule from discovery to a marketable product is paved with physicochemical challenges. Among the most critical are the thermodynamic properties of the active pharmaceutical ingredient (API). These properties govern the stability, solubility, and bioavailability of the drug, directly impacting its therapeutic effectiveness. For a compound like **(2-Chlorophenyl)(cyclopentyl)methanol**, understanding its thermodynamic profile is not merely an academic exercise but a fundamental necessity for rational drug design and development.

The core thermodynamic parameters that dictate the behavior of a pharmaceutical solid are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of its various states and transformations.[1] The interplay of these quantities determines the spontaneity of processes like dissolution, which is a prerequisite for a drug to be absorbed in the body.[1][2] Low solubility is a major hurdle in drug development, affecting a significant percentage of new chemical entities.[3]

This guide will delve into the essential thermodynamic properties of **(2-Chlorophenyl)(cyclopentyl)methanol**, providing both the theoretical underpinnings and practical methodologies for their assessment.

Fundamental Thermodynamic Properties and Their Pharmaceutical Relevance

A comprehensive thermodynamic characterization of **(2-Chlorophenyl)(cyclopentyl)methanol** involves the determination of several key parameters.

Thermodynamic Property	Symbol	Relevance in Drug Development
Enthalpy of Formation	ΔH°_f	Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's energetic stability.
Standard Molar Entropy	S°	A measure of the randomness or disorder of the molecules in the compound. It is crucial for calculating the Gibbs free energy of formation and understanding the spontaneity of reactions.
Heat Capacity	C_p	The amount of heat required to raise the temperature of one mole of the compound by one degree Celsius. It is essential for understanding how the compound responds to temperature changes during processing and storage.
Enthalpy of Fusion	ΔH_{fus}	The heat absorbed when one mole of the solid melts to a liquid at its melting point. This parameter is critical for understanding the solid-state stability and for the development of amorphous formulations.
Enthalpy of Vaporization	ΔH_{vap}	The heat absorbed when one mole of the liquid vaporizes to a gas. While less directly

relevant for solid dosage forms, it is important for purification processes like distillation and for understanding intermolecular forces.

Enthalpy of Sublimation

ΔH_{sub}

The heat absorbed when one mole of the solid transforms directly into a gas. It is a key parameter in freeze-drying (lyophilization) processes.

Gibbs Free Energy of Formation

$\Delta G^{\circ f}$

The ultimate determinant of a compound's thermodynamic stability under standard conditions. It combines enthalpy and entropy and indicates the spontaneity of the formation reaction.

Solubility

S

The maximum amount of the compound that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug absorption and bioavailability.^{[2][4]} The thermodynamics of dissolution provide insights into this process.^{[1][4]}

Computed Physicochemical Properties of **(2-Chlorophenyl)(cyclopentyl)methanol**:

While experimental thermodynamic data for **(2-Chlorophenyl)(cyclopentyl)methanol** is not readily available in public literature, some basic physicochemical properties have been computed and are available through databases like PubChem.^[5]

Property	Value (Computed)	Source
Molecular Formula	C12H15ClO	[5]
Molecular Weight	210.70 g/mol	[5]
XLogP3	3.5	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]

These computed values provide a starting point for understanding the molecule's general characteristics, such as its lipophilicity (indicated by XLogP3), which can influence its solubility and membrane permeability.

Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties is the cornerstone of a robust physicochemical characterization. The following sections detail the primary techniques employed.

Calorimetry: The Science of Heat Measurement

Calorimetry is the most direct method for measuring the heat changes associated with chemical and physical processes.[6][7]

The standard enthalpy of formation (ΔH°_f) of an organic compound is typically determined indirectly through combustion calorimetry.[8]

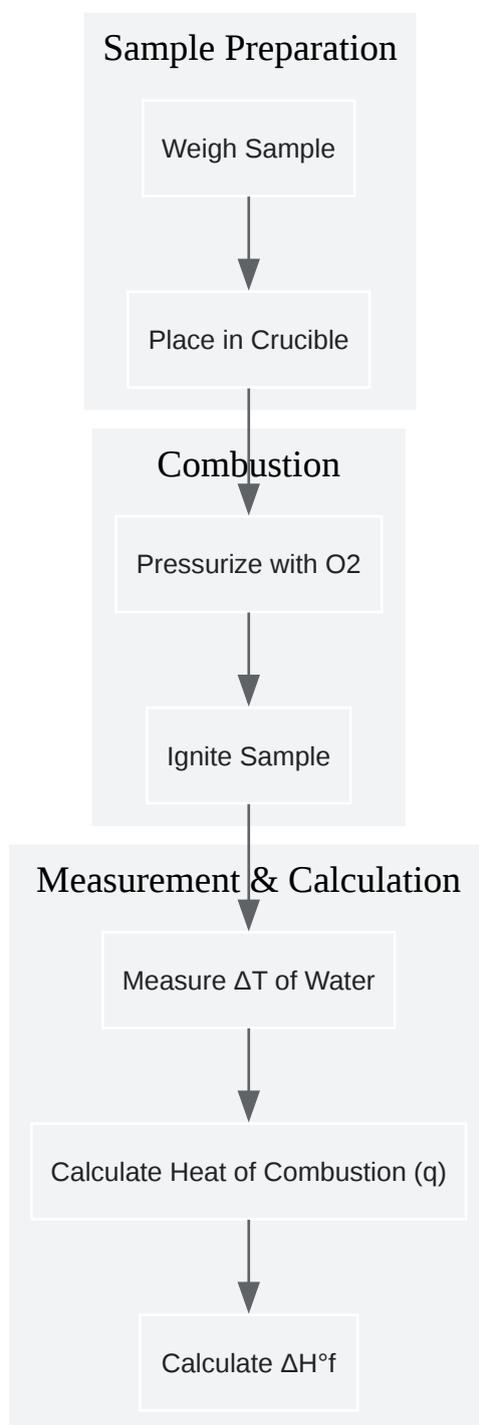
Experimental Protocol: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of **(2-Chlorophenyl)(cyclopentyl)methanol** is placed in a crucible inside a high-pressure vessel known as a "bomb."
- **Pressurization:** The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm).

- Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
- Ignition: The sample is ignited electrically.
- Temperature Measurement: The temperature change of the water is meticulously recorded.
- Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.^[9]^[10] The enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).^[11]

Causality Behind Experimental Choices:

- High-Pressure Oxygen: Ensures complete combustion of the organic compound.
- Insulated Container: Minimizes heat exchange with the surroundings, a critical factor for accurate measurements.^[9]
- Precise Mass and Temperature Measurements: These are the primary variables in the calculation, and their accuracy directly impacts the final result.



[Click to download full resolution via product page](#)

Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of

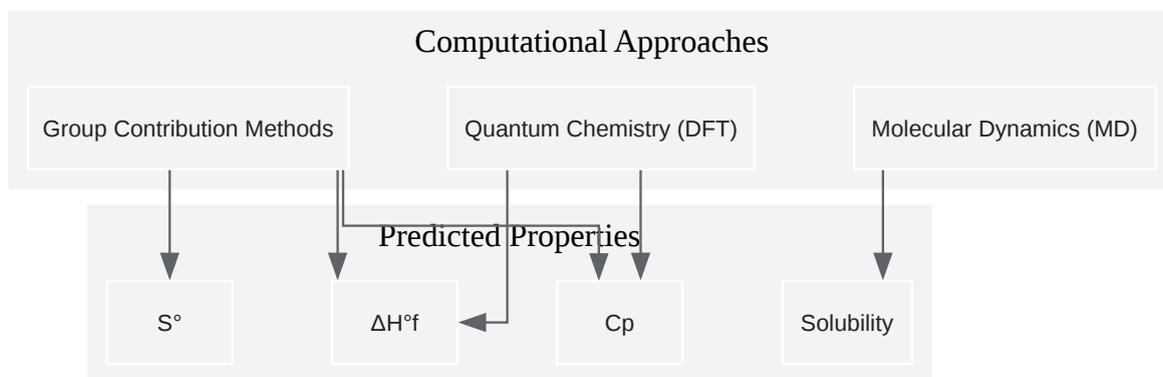
temperature.[6][12] It is instrumental in determining heat capacity and enthalpies of phase transitions.[13]

Experimental Protocol: DSC for Heat Capacity and Enthalpy of Fusion

- **Sample Encapsulation:** A small, accurately weighed sample of **(2-Chlorophenyl)(cyclopentyl)methanol** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Temperature Program:** The sample and reference are placed in the DSC cell and subjected to a controlled temperature program, which includes a heating ramp at a constant rate (e.g., 10 °C/min).
- **Heat Flow Measurement:** The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:**
 - **Heat Capacity (C_p):** Determined from the heat flow signal in a region with no thermal events.
 - **Enthalpy of Fusion (ΔH_{fus}):** The area under the melting peak in the DSC thermogram is integrated to determine the enthalpy of fusion.

Causality Behind Experimental Choices:

- **Hermetic Sealing:** Prevents mass loss due to volatilization during heating.
- **Controlled Heating Rate:** Ensures thermal equilibrium within the sample and allows for accurate determination of transition temperatures and enthalpies.
- **Inert Atmosphere (e.g., Nitrogen):** Prevents oxidative degradation of the sample at elevated temperatures.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. edu.rsc.org [edu.rsc.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. (2-Chlorophenyl)(cyclopentyl)methanol | C₁₂H₁₅ClO | CID 61030137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. books.rsc.org [books.rsc.org]
- 8. ia601702.us.archive.org [ia601702.us.archive.org]
- 9. alevelh2chemistry.com [alevelh2chemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [13. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- To cite this document: BenchChem. [Thermodynamic properties of (2-Chlorophenyl)(cyclopentyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7844791#thermodynamic-properties-of-2-chlorophenyl-cyclopentyl-methanol\]](https://www.benchchem.com/product/b7844791#thermodynamic-properties-of-2-chlorophenyl-cyclopentyl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com